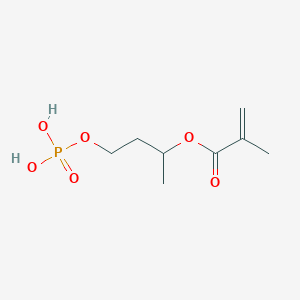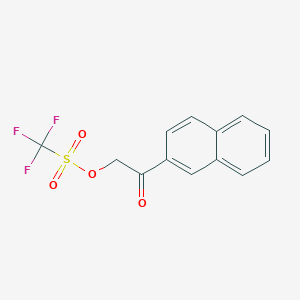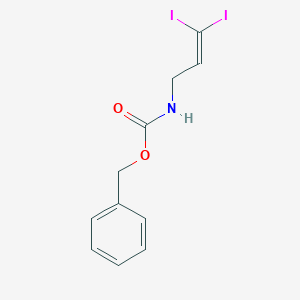
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H11I2NO2 It is characterized by the presence of two iodine atoms attached to a propenyl group, which is further connected to a carbamic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodo-2-propenylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in the formation of azides or nitriles.
Applications De Recherche Scientifique
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester involves its interaction with molecular targets through its reactive functional groups. The iodine atoms and carbamate ester moiety can participate in various chemical interactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (3,3-diiodo-2-propenyl)-, methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.
The uniqueness of this compound lies in its specific functional groups and the presence of the phenylmethyl ester moiety, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
823180-05-8 |
|---|---|
Formule moléculaire |
C11H11I2NO2 |
Poids moléculaire |
443.02 g/mol |
Nom IUPAC |
benzyl N-(3,3-diiodoprop-2-enyl)carbamate |
InChI |
InChI=1S/C11H11I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
Clé InChI |
JBASFEPHMARERH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC=C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
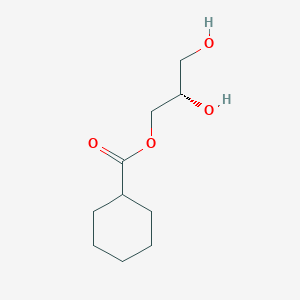
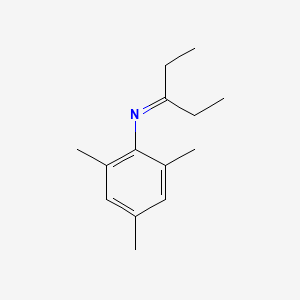
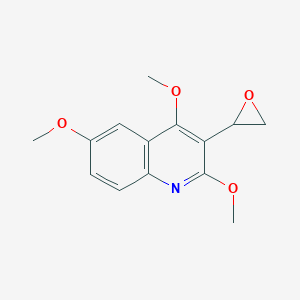
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
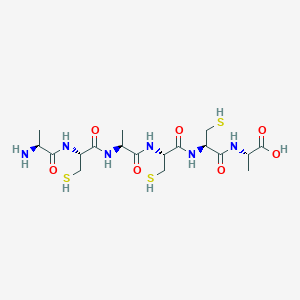
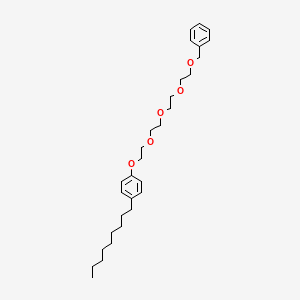
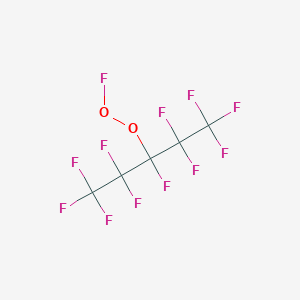
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
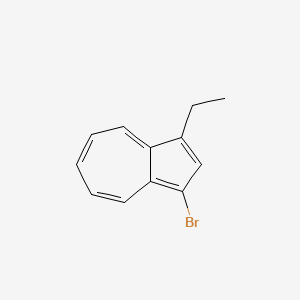
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
